4-Methylphenyl 3-nitro-2-pyridinyl sulfone
Overview
Description
4-Methylphenyl 3-nitro-2-pyridinyl sulfone is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfone group attached to a pyridine ring, which is further substituted with a nitro group and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone typically involves the reaction of 4-methylphenyl sulfone with 3-nitropyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 3-nitro-2-pyridinyl sulfone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylphenyl 3-nitro-2-pyridinyl sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 3-nitro-2-pyridinyl sulfone involves its interaction with specific molecular targets and pathways. The nitro group and sulfone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone include:
- 4-Methylphenyl 3-nitro-2-pyridinyl sulfide
- 4-Methylphenyl 3-amino-2-pyridinyl sulfone
- 4-Methylphenyl 3-nitro-2-pyridinyl sulfoxide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-nitropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPHAQDHVQDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332579 | |
Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-39-9 | |
Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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